molecular formula C17H13N B1211105 3,5-Diphenylpyridine CAS No. 92-07-9

3,5-Diphenylpyridine

Cat. No. B1211105
CAS RN: 92-07-9
M. Wt: 231.29 g/mol
InChI Key: VCJOMHSIIOWCPQ-UHFFFAOYSA-N
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Description

3,5-Diphenylpyridine is a chemical compound with the molecular formula C17H13N . It has a molecular weight of 231.29 g/mol . The IUPAC name for this compound is 3,5-diphenylpyridine .


Synthesis Analysis

A series of 2,5- and 3,5-diphenylpyridine derivatives was synthesized in high yields . A versatile chemical strategy allows the design of diphenylpyridines differently substituted with cationic or neutral side chains .


Molecular Structure Analysis

The molecular structure of 3,5-Diphenylpyridine includes a pyridine ring substituted at the 3 and 5 positions with phenyl groups . The InChI code for this compound is 1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H .


Physical And Chemical Properties Analysis

3,5-Diphenylpyridine has a molecular weight of 231.29 g/mol . It has a computed XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Organic Synthesis

3,5-Diphenylpyridine: is a valuable intermediate in organic synthesis. It’s used in the base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation . This process involves a formal [2+2+1+1] cyclocondensation of three alkynes with benzamides, where one alkyne provides a carbon atom, and benzamides supply the nitrogen source . The outcome includes not only the desired pyridine ring but also 1,3-diaryl propenes, which are useful intermediates themselves.

Photopolymerization Monitoring

In the field of polymer chemistry, 3,5-Diphenylpyridine derivatives serve as fluorescent sensors for monitoring photopolymerization processes . These compounds can indicate the progress of free-radical polymerization by shifting their fluorescence spectrum, allowing for real-time observation of the polymerization process .

Superacid Generation Efficiency

The same fluorescent sensors based on 3,5-Diphenylpyridine derivatives are also used to determine the efficiencies of superacid generation by cationic photoinitiators . This application is crucial in understanding and optimizing the conditions for photopolymerization reactions.

Heterocyclic Compound Synthesis

3,5-Diphenylpyridine: plays a role in the synthesis of heterocyclic compounds, which are a core structure in pharmaceuticals and natural products . The development of synthetic methods for constructing the pyridine ring is a significant research topic, and 3,5-Diphenylpyridine is at the forefront of this research.

Fluorescent Molecular Sensors

As a fluorescent molecular sensor, 3,5-Diphenylpyridine derivatives are used to monitor changes in the environment during chemical reactions . This is particularly useful in the study of reaction kinetics and dynamics.

Analytical Chemistry

In analytical chemistry, 3,5-Diphenylpyridine derivatives can be employed as spectroscopic sensors. They help in the qualitative and quantitative analysis of reaction components, especially in complex mixtures where traditional methods may not be sufficient .

Educational Research

3,5-Diphenylpyridine: is also used in educational settings to demonstrate the principles of organic synthesis and photopolymerization. It provides a practical example of how theoretical knowledge is applied in real-world chemical processes .

Material Science

Finally, in material science, 3,5-Diphenylpyridine derivatives contribute to the development of new materials with specific optical properties. These materials can be tailored for various applications, including sensors, displays, and light-emitting devices .

Future Directions

While specific future directions for 3,5-Diphenylpyridine are not mentioned in the literature, pyridine derivatives are often studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

3,5-diphenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-17(13-18-12-16)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJOMHSIIOWCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238814
Record name 3,5-Diphenylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diphenylpyridine

CAS RN

92-07-9
Record name 3,5-Diphenylpyridine
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Record name 3,5-Diphenylpyridine
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Record name 3,5-Diphenylpyridine
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Record name 3,5-diphenylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for obtaining 3,5-diphenylpyridine?

A1: 3,5-Diphenylpyridine can be synthesized through several methods, including:

  • Suzuki-Miyaura Coupling: This method utilizes palladium catalysis to couple a dihalopyridine (typically 3,5-dibromopyridine) with phenylboronic acid or its derivatives. This approach allows for controlled and versatile synthesis with various substituents. []
  • Cyclotrimerization of Phenylacetylene: [(Cp)Co(Ind)] (Cp= pentamethylcyclopentadienyl, Ind= Indenyl, (C9H7)) complex has been shown to catalyze the cyclotrimerization of phenylacetylene, yielding 3,5-diphenylpyridine as one of the products along with other isomers and derivatives. This reaction can be influenced by the choice of solvent, with acetonitrile favoring pyridine formation and toluene leading to 1,3,5-triphenylbenzene. []
  • Maillard Reaction Pyrolysis: Interestingly, 3,5-diphenylpyridine can be generated as a byproduct of the Maillard reaction. Studies have shown its formation during the pyrolysis of phenylalanine and glucose mixtures, suggesting a potential pathway from food chemistry. [, ]

Q2: What is the molecular formula, weight, and available spectroscopic data for 3,5-diphenylpyridine?

A2: 3,5-Diphenylpyridine has the molecular formula C17H13N and a molecular weight of 231.29 g/mol. While the provided research excerpts don't contain specific spectroscopic data, structural characterization of 3,5-diphenylpyridine and its derivatives has been confirmed using techniques like X-ray diffraction and NMR spectroscopy. []

Q3: How does the structure of 3,5-diphenylpyridine influence its energetic stability compared to its isomers?

A3: The position of the phenyl rings significantly impacts the energetic stability of diphenylpyridine isomers. Experimental and theoretical studies using differential scanning calorimetry, vapor pressure measurements, and ab initio calculations have revealed that 3,5-diphenylpyridine exhibits lower energetic stability in the gaseous phase compared to 2,6- and 2,5-diphenylpyridine. This difference in stability can be attributed to the varying degrees of steric hindrance and conjugation between the phenyl rings and the central pyridine ring. []

Q4: Has 3,5-diphenylpyridine been explored in material science applications?

A4: Yes, a derivative of 3,5-diphenylpyridine has been employed as a key component in constructing a rotaxane-based supramolecular assembly for molecular electronics. In this application, the 3,5-diphenylpyridine moiety acts as a stopper unit at the ends of a hexayne molecular wire, contributing to the stability and insulation of the wire within a macrocycle. This research highlights the potential of 3,5-diphenylpyridine derivatives in developing advanced materials for nanotechnology and molecular electronics. []

Q5: Are there any known biological activities or applications of 3,5-diphenylpyridine derivatives?

A5: Research indicates potential applications for 3,5-diphenylpyridine derivatives in medicinal chemistry:

  • ALK2 Inhibition: Derivatives of 3,5-diphenylpyridine, specifically with modifications involving ether or amine-linked constrained rings, have demonstrated potent inhibition of the ALK2 enzyme. Notably, compounds like M4K2304 and M4K2306 exhibit impressive selectivity for ALK2 over ALK5, making them promising candidates for further development as potential therapeutics for diseases like diffuse intrinsic pontine glioma (DIPG). []
  • DNA Recognition and Cytotoxicity: While specific details are limited in the provided abstracts, ongoing research is exploring the synthesis and evaluation of 2,5- and 3,5-diphenylpyridine derivatives for their potential in DNA recognition and cytotoxicity. This area of research suggests a possible application for these compounds in anticancer drug development. []

Q6: Have there been any studies investigating the environmental impact and degradation of 3,5-diphenylpyridine?

A6: The provided research excerpts do not contain information regarding the environmental impact, degradation pathways, or ecotoxicological effects of 3,5-diphenylpyridine. Further research is needed to assess its potential risks and develop strategies for responsible use and disposal in line with sustainable chemistry principles.

Q7: Are there computational chemistry studies exploring the properties of 3,5-diphenylpyridine?

A7: Yes, computational chemistry studies have been conducted on diphenylpyridines, including 3,5-diphenylpyridine. These studies utilize density functional theory (DFT) calculations to investigate the geometry, frequencies, and energetics of these compounds. [, ]

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